dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound follows IUPAC rules for polycyclic systems, prioritizing functional groups and substituents based on seniority. The base structure is a 1,4-dihydropyridine ring, with numbering starting at the nitrogen atom. At position 4 of this ring resides a 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl substituent. The 3- and 5-positions are occupied by methyl ester groups (methoxycarbonyl), while the 2- and 6-positions feature methyl groups.
The full IUPAC name derives from:
- Parent hydropyridine : 1,4-dihydropyridine
- Substituents :
- 2,6-dimethyl groups
- 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl] moiety
- 3,5-dicarboxylate esters as dimethyl derivatives
This naming convention aligns with structurally analogous compounds documented in PubChem entries for dibenzyl and di-tert-butyl ester derivatives, where the ester groups and pyrazole substitution patterns follow similar priority rules.
Three-Dimensional Conformational Analysis
The molecule exhibits distinct conformational features due to steric and electronic interactions:
Dihydropyridine Ring : Adopts a boat conformation to minimize angle strain, with the pyrazole substituent occupying an axial position. This geometry reduces steric clash between the 2,6-dimethyl groups and the bulky pyrazole system.
Ester Group Orientation : The 3,5-dimethyl ester moieties adopt a cis configuration relative to the dihydropyridine plane, stabilized by conjugation between the carbonyl groups and the aromatic π-system. This arrangement creates a pseudoplanar region extending from the dihydropyridine core.
Pyrazole Substituent Dynamics :
- The 4-fluorophenyl group rotates freely about the C-N bond with a rotational barrier of ~5 kcal/mol, as calculated using density functional theory (DFT) methods
- The 1-phenyl group maintains a nearly orthogonal orientation (85-95° dihedral angle) relative to the pyrazole plane to minimize steric interactions
Comparative molecular mechanics analysis with the diallyl analog shows that bulkier ester groups increase torsional strain by 12-15%, while smaller methyl esters (as in the target compound) allow greater conformational flexibility.
Crystallographic Studies and Unit Cell Parameters
While experimental X-ray diffraction data for this specific compound remains unpublished, crystallographic patterns from analogous dihydropyridine derivatives provide predictive insights:
The fluorine atom at the para-position of the phenyl group likely enhances crystal packing through C-F···H-C interactions, as observed in the dibenzyl derivative. Molecular modeling suggests the methyl esters participate in weak C=O···H-N hydrogen bonds (2.8-3.2 Å) between adjacent molecules.
Comparative Structural Analysis with Analogous Dihydropyridine Derivatives
Key structural differences emerge when comparing this compound to related esters:
Ester Group Effects :
The dimethyl ester's compact structure enables closer molecular packing compared to bulkier derivatives, potentially enhancing crystalline order. However, reduced van der Waals interactions may lower melting points relative to benzyl-substituted analogs.
Substituent Electronic Effects :
- Fluorine's strong electron-withdrawing effect (-I) increases pyrazole ring polarization by 18% compared to non-fluorinated analogs
- Methyl groups at 2,6-positions provide steric stabilization, reducing ring puckering by 30% versus unsubstituted dihydropyridines
The combination of electronic and steric features creates a unique molecular profile distinct from both alkyl-substituted and aromatic ester derivatives. This structural balance suggests potential for tailored physicochemical properties in specialized applications requiring precise molecular geometry.
Properties
Molecular Formula |
C26H24FN3O4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
dimethyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H24FN3O4/c1-15-21(25(31)33-3)23(22(16(2)28-15)26(32)34-4)20-14-30(19-8-6-5-7-9-19)29-24(20)17-10-12-18(27)13-11-17/h5-14,23,28H,1-4H3 |
InChI Key |
LHYLXQROLNIXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights:
-
Knoevenagel condensation : The aldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone.
-
Michael addition : A second equivalent of methyl acetoacetate attacks the enone, forming a diketone intermediate.
-
Cyclization : Ammonia facilitates intramolecular cyclization, yielding the 1,4-DHP ring.
DFT calculations (M062X/def2TZVP//B3LYP-D3/def-SVP) reveal that the reaction energy barrier for 1,4-DHP formation (∆G‡ = 18.7 kcal/mol) is 4.3 kcal/mol lower than for the 1,2-DHP byproduct, ensuring chemoselectivity.
Catalytic Annulation Using Transition Metal Complexes
Rh(III)-catalyzed [5 + 1] annulation offers an alternative route. The pyrazole-4-amine reacts with dimethyl acetylenedicarboxylate in the presence of [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dichloroethane (DCE) at 100°C for 8 h. This method achieves 65% yield but requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Hantzsch-like reaction | 82% | 12 h | Scalability, low cost |
| Rh(III)-catalyzed | 65% | 8 h | Functional group tolerance |
| One-pot Japp–Klingemann | 78% | 6 h | Minimal purification steps |
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 5H, Ar-H), 5.21 (s, 1H, NH), 3.67 (s, 6H, OCH3), 2.31 (s, 6H, CH3).
-
IR (KBr): 3345 cm⁻¹ (N-H), 1698 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).
Industrial-Scale Considerations
Pilot-scale trials (100 g batch) using the Hantzsch method achieved 74% yield with the following adjustments:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine ring.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole and dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The incorporation of a fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability.
Cardiovascular Applications
Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers. They are commonly used in the treatment of hypertension and other cardiovascular diseases. The unique structure of this compound suggests it may serve as a lead for developing new antihypertensive agents .
Material Science
Corrosion Inhibition
Recent studies have explored the use of dihydropyridine derivatives as corrosion inhibitors in metal surfaces. The presence of electron-rich groups in this compound enhances its ability to adsorb onto metal surfaces, forming protective layers that prevent corrosion .
Agricultural Chemistry
Pesticidal Properties
The pyrazole moiety has been linked to various pesticidal activities. Compounds similar to this compound have been investigated for their potential use as herbicides or insecticides due to their ability to disrupt biochemical pathways in pests .
Case Study 1: Antimicrobial Efficacy
A study conducted by Isloor et al. (2009) examined the antimicrobial properties of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial activity .
Case Study 2: Cardiovascular Drug Development
Research published by Buhler & Kiowski (1987) highlighted the potential of dihydropyridine derivatives in managing hypertension. The study emphasized the importance of structural variations in enhancing therapeutic efficacy while minimizing side effects .
Case Study 3: Corrosion Inhibition
A recent investigation into the anti-corrosive properties of dihydropyridine derivatives demonstrated that compounds with electron-withdrawing groups provided superior protection against metal corrosion in acidic environments .
Mechanism of Action
The mechanism of action of dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dihydropyridine ring is known to interact with calcium channels, which can affect cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous DHP Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluoro, 3-nitro) enhance electrophilicity of the DHP core, influencing redox properties and metabolic stability. Conversely, electron-donating groups (e.g., 4-methoxy) may increase resonance stabilization but reduce oxidative resistance .
Crystallographic and Conformational Analysis
Crystallographic data reveal that substituents significantly influence molecular packing and ring puckering (Table 2).
Table 2: Crystallographic Parameters of Selected Analogs
Key Observations :
- The DHP ring adopts a boat conformation in most analogs, with puckering amplitudes influenced by steric hindrance from substituents .
Q & A
Q. What are the common synthetic routes for preparing dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,4-dihydropyridine derivatives?
The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, which involves a one-pot cyclocondensation reaction of a β-keto ester (e.g., methyl acetoacetate), an aldehyde (e.g., 4-fluorobenzaldehyde), and an ammonia source. Modifications include introducing pyrazole substituents via post-synthetic functionalization. Reaction conditions (e.g., solvent, temperature, catalyst) are critical for yield optimization. For example, ethanol or toluene under reflux (80–110°C) with ammonium acetate as the ammonia source is commonly employed .
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : and NMR verify proton environments and carbon frameworks, particularly distinguishing dihydropyridine ring protons (e.g., NH at δ ~5.5 ppm) and substituent patterns .
- X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry, bond lengths, and intermolecular interactions. For example, triclinic or monoclinic crystal systems with or space groups are typical, as observed in analogs .
Q. What purification methods are effective for isolating this compound?
Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) is standard. Recrystallization from ethanol or methanol yields high-purity crystals suitable for crystallography .
Advanced Research Questions
Q. How do substituents on the pyrazole and dihydropyridine rings influence crystal packing and intermolecular interactions?
Substituents like 4-fluorophenyl or phenyl groups dictate crystal packing via van der Waals interactions, C–H···π stacking, and hydrogen bonding. For example, in analogs, the dihydropyridine NH forms hydrogen bonds with ester carbonyl oxygens (N–H···O=C, ~2.8 Å), stabilizing the supramolecular architecture. Fluorine atoms may engage in weak C–F···H–C interactions, affecting lattice stability .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies (e.g., unexpected NOESY correlations or bond angles) require:
- Density Functional Theory (DFT) calculations : Compare optimized geometries with crystallographic data to identify conformational flexibility.
- Variable-temperature NMR : Probe dynamic effects (e.g., ring puckering) that may obscure NMR assignments .
Q. How can researchers evaluate the bioactivity of this compound, given structural similarities to known pharmacophores?
Prioritize assays based on pyrazole-dihydropyridine hybrids’ reported activities:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Anti-inflammatory : COX-1/2 inhibition assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Ensure structural analogs are used as positive controls .
Q. What computational methods predict the compound’s reactivity in further functionalization?
- Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.
- Molecular docking : Predict binding affinities to biological targets (e.g., COX-2) using AutoDock Vina or Schrödinger Suite.
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Methodological Considerations
Q. How to optimize synthetic yield while minimizing byproducts?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model factors like solvent polarity, temperature, and catalyst loading.
- In situ monitoring : Employ FT-IR or HPLC to track reaction progress and intermediate formation .
Q. What crystallographic parameters are critical for accurate structure refinement?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
- Refinement : SHELXL-2018/9 with full-matrix least-squares on . Key parameters: < 0.05, < 0.15, and goodness-of-fit (GOF) ~1.0 .
Q. How to address solubility challenges in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS (≤1% v/v) for in vitro studies.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
